Cas no 6597-59-7 (2-(2,4-dimethylphenyl)ethan-1-ol)

6597-59-7 structure
Productnaam:2-(2,4-dimethylphenyl)ethan-1-ol
2-(2,4-dimethylphenyl)ethan-1-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanol,2,4-dimethyl-
- 2-(2,4-dimethylphenyl)ethanol
- 2,4-Dimethylphenethylalcohol97
- 2,4-Dimethylphenethyl alcohol
- 2-(2,4-dimethylphenyl)ethan-1-ol
-
- MDL: MFCD09753503
- Inchi: InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3
- InChI-sleutel: CRFNQKYHIUVLSQ-UHFFFAOYSA-N
- LACHT: CC1=CC(=C(C=C1)CCO)C
Berekende eigenschappen
- Exacte massa: 150.10452
- Monoisotopische massa: 150.104465066g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 111
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 20.2Ų
Experimentele eigenschappen
- PSA: 20.23
2-(2,4-dimethylphenyl)ethan-1-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1250744-50mg |
2-(2,4-dimethylphenyl)ethan-1-ol |
6597-59-7 | 95.0% | 50mg |
$135.0 | 2023-10-02 | |
Enamine | EN300-1250744-5000mg |
2-(2,4-dimethylphenyl)ethan-1-ol |
6597-59-7 | 95.0% | 5000mg |
$1779.0 | 2023-10-02 | |
1PlusChem | 1P00FHXN-50mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 50mg |
$222.00 | 2024-04-22 | |
1PlusChem | 1P00FHXN-2.5g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 2.5g |
$1548.00 | 2024-04-22 | |
1PlusChem | 1P00FHXN-10g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 10g |
$3323.00 | 2024-04-22 | |
Enamine | EN300-1250744-1.0g |
2-(2,4-dimethylphenyl)ethan-1-ol |
6597-59-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR00FI5Z-50mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 50mg |
$211.00 | 2025-02-14 | |
A2B Chem LLC | AH22283-1g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95 | 1g |
$550.00 | 2024-04-19 | |
A2B Chem LLC | AH22283-500mg |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 500mg |
$541.00 | 2024-04-19 | |
Aaron | AR00FI5Z-2.5g |
2,4-Dimethylphenethylalcohol |
6597-59-7 | 95% | 2.5g |
$1678.00 | 2023-12-15 |
2-(2,4-dimethylphenyl)ethan-1-ol Gerelateerde literatuur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
6597-59-7 (2-(2,4-dimethylphenyl)ethan-1-ol) Gerelateerde producten
- 6950-92-1(2-Mesitylethanol)
- 1875-89-4(2-(3-Methylphenyl)ethanol)
- 35845-63-7(Phenethyl Alcohol-d5)
- 8007-01-0(rose oil)
- 87776-80-5(2-(3,4-dimethylphenyl)ethan-1-ol)
- 6972-51-6(2-(2,5-Dimethylphenyl)ethanol)
- 699-02-5(2-(4-Methylphenyl)ethanol)
- 19819-98-8(2-(o-Tolyl)ethanol)
- 60-12-8(2-Phenylethanol)
- 22545-13-7(4-Ethylphenethyl alcohol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:6597-59-7)2-(2,4-dimethylphenyl)ethan-1-ol

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):882.0